molecular formula C24H50O2 B13801921 Octane, 1,1-bis(octyloxy)- CAS No. 68527-82-2

Octane, 1,1-bis(octyloxy)-

Cat. No.: B13801921
CAS No.: 68527-82-2
M. Wt: 370.7 g/mol
InChI Key: MOYIXNPVAUEVMW-UHFFFAOYSA-N
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Description

Octane, 1,1-bis(octyloxy)-: is an organic compound with the molecular formula C24H50O2 1,1-dioctoxyoctane . This compound is characterized by its two octyloxy groups attached to the first carbon of the octane chain. It is a colorless liquid that is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octane, 1,1-bis(octyloxy)- typically involves the reaction of octanol with an appropriate octyl halide under basic conditions. The reaction can be represented as follows: [ \text{C8H17OH} + \text{C8H17X} \rightarrow \text{C24H50O2} + \text{HX} ] where X is a halogen such as chlorine or bromine. The reaction is usually carried out in the presence of a base like sodium hydroxide or potassium hydroxide to facilitate the formation of the ether bond.

Industrial Production Methods: In an industrial setting, the production of Octane, 1,1-bis(octyloxy)- can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature and pressure conditions are common to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Octane, 1,1-bis(octyloxy)- can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.

    Substitution: The compound can participate in nucleophilic substitution reactions where the octyloxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of octanal or octanoic acid.

    Reduction: Formation of octane or other lower hydrocarbons.

    Substitution: Formation of substituted ethers or other derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Octane, 1,1-bis(octyloxy)- is used as a solvent and reagent in organic synthesis. Its unique structure makes it useful in the study of etherification reactions and the development of new synthetic methodologies.

Biology and Medicine: In biological research, this compound can be used as a model compound to study the behavior of ether bonds in biological systems. It is also used in the formulation of certain pharmaceuticals where ether groups are required.

Industry: Industrially, Octane, 1,1-bis(octyloxy)- is used as a plasticizer, lubricant, and in the production of surfactants

Mechanism of Action

The mechanism of action of Octane, 1,1-bis(octyloxy)- primarily involves its ability to act as a solvent and reactant in various chemical reactions. The ether bonds in the compound can undergo cleavage and formation under appropriate conditions, making it a versatile compound in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

    Octane, 1,1’-oxybis-: Similar in structure but with different substituents.

    Dioctyl ether: Another ether with similar applications but different physical properties.

Uniqueness: Octane, 1,1-bis(octyloxy)- is unique due to its specific arrangement of octyloxy groups, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific solubility and reactivity characteristics.

Properties

CAS No.

68527-82-2

Molecular Formula

C24H50O2

Molecular Weight

370.7 g/mol

IUPAC Name

1,1-dioctoxyoctane

InChI

InChI=1S/C24H50O2/c1-4-7-10-13-16-19-22-25-24(21-18-15-12-9-6-3)26-23-20-17-14-11-8-5-2/h24H,4-23H2,1-3H3

InChI Key

MOYIXNPVAUEVMW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(CCCCCCC)OCCCCCCCC

Origin of Product

United States

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